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Benzamide, N-[3-(dipropylamino)phenyl]-

Cat. No.: B11945715
CAS No.: 71673-07-9
M. Wt: 296.4 g/mol
InChI Key: NDJFTQMHIADZBX-UHFFFAOYSA-N
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Description

Context and Significance within Benzamide (B126) Chemical Space

Benzamide, N-[3-(dipropylamino)phenyl]-, with the chemical formula C19H24N2O and a molecular weight of 296.41 g/mol , belongs to the vast class of organic compounds known as benzamides. google.comepa.gov The core structure of benzamides, characterized by a benzene (B151609) ring attached to an amide group, serves as a versatile scaffold in medicinal chemistry and materials science. The amide bond, a key feature of these compounds, is a fundamental linkage in numerous biologically active molecules. nih.gov

Overview of Prior Research on Related Benzamide Scaffolds

While specific research exclusively detailing Benzamide, N-[3-(dipropylamino)phenyl]- is limited in publicly accessible literature, a wealth of information exists for structurally related benzamide scaffolds. This prior research provides a crucial framework for understanding the potential properties and applications of the target compound.

Studies on N-aryl benzamides have demonstrated their potential as ligands for various biological targets. For instance, derivatives of N-phenylbenzamide have been synthesized and investigated for their activity against kinetoplastid parasites, highlighting the role of the benzamide core in interacting with DNA minor grooves. nih.gov Furthermore, the synthesis of N-phenylbenzamide derivatives has been explored as a strategy for developing novel inhibitors of enterovirus 71. mdpi.com

The synthesis of N-substituted benzamides is a well-established area of organic chemistry. Various methods have been developed for the formation of the amide bond, a testament to the importance of this structural motif. These synthetic strategies often involve the coupling of a benzoic acid derivative with an aniline (B41778) derivative. For example, a common laboratory preparation involves the reaction of benzoyl chloride with the appropriately substituted aniline in the presence of a base. More advanced techniques, such as catalyst-free transamidation of carboxamides with amines under solvent-free conditions, have also been reported for the synthesis of N-benzylbenzamide, a related compound. nih.gov

The following tables present representative data for compounds structurally related to Benzamide, N-[3-(dipropylamino)phenyl)-, illustrating the types of data collected in the characterization of such molecules.

Table 1: Physicochemical Properties of Benzamide, N-[3-(dipropylamino)phenyl]-

PropertyValueSource
CAS Number71673-07-9 google.comepa.gov
Molecular FormulaC19H24N2O google.comepa.gov
Molecular Weight296.41 g/mol google.comepa.gov
IUPAC NameN-[3-(dipropylamino)phenyl]benzamide epa.gov

Table 2: Representative Spectroscopic Data for a Related Benzamide Scaffold

Spectroscopic TechniqueRepresentative Data (for N-(diisopropylphosphanyl)benzamide)
31P{1H} NMR (CDCl3)δ 48.2 ppm (singlet)
1H NMR (CDCl3)~2.0 ppm (broad signal, methyne protons), 1.2–1.0 ppm (multiplet, methyl groups), ~6.0 ppm (broad singlet, NH proton)
13C{1H} NMR (CDCl3)δ 18.8 and 17.9 ppm (doublets, 2JCP of 13 and 21 Hz, respectively, CH3 protons)
Infrared (IR) Spectroscopy3288 cm-1 (N-H stretching), 1651 cm-1 (C=O stretching)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O B11945715 Benzamide, N-[3-(dipropylamino)phenyl]- CAS No. 71673-07-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71673-07-9

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

N-[3-(dipropylamino)phenyl]benzamide

InChI

InChI=1S/C19H24N2O/c1-3-13-21(14-4-2)18-12-8-11-17(15-18)20-19(22)16-9-6-5-7-10-16/h5-12,15H,3-4,13-14H2,1-2H3,(H,20,22)

InChI Key

NDJFTQMHIADZBX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Benzamide, N 3 Dipropylamino Phenyl and Analogues

Established Synthetic Routes

Established methods for the synthesis of N-aryl benzamides are characterized by their reliability and broad applicability. These routes typically involve the formation of an amide bond between an amine and a carboxylic acid or its derivative.

Amide Formation Reactions (e.g., condensation with coupling reagents)

The direct condensation of a carboxylic acid with an amine is one of the most fundamental approaches to amide bond formation. For the synthesis of N-[3-(dipropylamino)phenyl]benzamide, this would involve the reaction of benzoic acid with 3-(dipropylamino)aniline. However, this direct reaction requires high temperatures and is often inefficient. To overcome this, a variety of coupling reagents have been developed to activate the carboxylic acid, enabling the reaction to proceed under milder conditions.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and uronium reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU). researchgate.netpeptide.comresearchgate.net The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate, which is then readily attacked by the amine. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to minimize side reactions and racemization. peptide.commdpi.com

For instance, a general procedure for the condensation of benzoic acid with an aniline (B41778) derivative using DCC involves dissolving the benzoic acid, triethylamine (B128534), and the aniline in a dry solvent like dichloromethane (B109758) (DCM). researchgate.net A solution of DCC in DCM is then added dropwise at a reduced temperature (e.g., 0°C). researchgate.net The reaction mixture is stirred for an extended period, and the dicyclohexylurea byproduct, which is insoluble in most organic solvents, precipitates out and can be removed by filtration. researchgate.netpeptide.com

Table 1: Common Coupling Reagents for Amide Synthesis

Coupling Reagent Abbreviation Byproduct Characteristics
N,N'-Dicyclohexylcarbodiimide DCC Insoluble urea, easily filtered in solution-phase synthesis. researchgate.netpeptide.com
N,N'-Diisopropylcarbodiimide DIC More soluble urea, suitable for solid-phase synthesis. peptide.commdpi.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC Water-soluble urea, removed by aqueous extraction. peptide.com
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU Efficient, with minimal racemization, especially with HOBt. peptide.com

Nucleophilic Substitution Approaches

Nucleophilic acyl substitution is a classic and widely employed method for the synthesis of amides. This approach involves the reaction of an amine with a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640). In the context of synthesizing N-[3-(dipropylamino)phenyl]benzamide, this would typically involve the reaction of 3-(dipropylamino)aniline with benzoyl chloride. researchgate.netnih.gov

This reaction, often referred to as benzoylation, is a type of Schotten-Baumann reaction when performed in the presence of an aqueous base like sodium hydroxide. quora.comyoutube.com The base serves to neutralize the hydrochloric acid that is formed as a byproduct, preventing the protonation of the amine nucleophile. quora.com The reaction can also be carried out under non-aqueous conditions using a tertiary amine base like pyridine (B92270) or triethylamine in a solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane. researchgate.netnih.gov A study has shown that reacting substituted benzoyl chlorides with 1,3-diphenylthiourea can also yield N-phenylbenzamides through a nucleophilic substitution and rearrangement mechanism. researchgate.net

A general laboratory procedure for the benzoylation of an aniline involves mixing the aniline with an aqueous solution of sodium hydroxide. youtube.com Benzoyl chloride is then added, and the mixture is shaken vigorously. youtube.com The resulting solid benzanilide (B160483) product is then collected by filtration. youtube.com

Metal-Catalyzed Amidation and Cross-Coupling Reactions (e.g., Palladium-catalyzed amination, Sonogashira coupling)

In recent decades, metal-catalyzed reactions have emerged as powerful tools for C-N bond formation, offering alternative pathways to amides.

Palladium-catalyzed amination , specifically the Buchwald-Hartwig amination, allows for the coupling of an amide with an aryl halide. While more commonly used for amine synthesis, extensions to amidation have been developed. This would involve reacting a benzamide (B126) with a halo-substituted precursor to the 3-(dipropylamino)phenyl group. The reaction requires a palladium catalyst and a suitable phosphine (B1218219) ligand. google.com

Aminocarbonylation is another potent palladium-catalyzed method where an aryl halide is reacted with an amine and carbon monoxide to form an amide. nih.gov This method is highly modular and avoids the need to pre-synthesize a carboxylic acid or acyl chloride. For the target molecule, this would involve the carbonylative coupling of an appropriate aryl halide with 3-(dipropylamino)aniline or the coupling of a halogenated 3-(dipropylamino)benzene derivative with benzamide. Recent developments have focused on using safer sources of carbon monoxide and developing more active and robust catalyst systems. nih.gov A dual photoredox/nickel catalytic system has also been reported for the divergent synthesis of benzamides and N-arylformamides from aryl halides and formamide (B127407). google.comresearchgate.netresearchgate.net

Sonogashira coupling , a palladium- and copper-co-catalyzed reaction, is primarily used to form carbon-carbon bonds between aryl halides and terminal alkynes. nih.govprepchem.com However, it can be a key step in a multi-step synthesis of complex benzamide analogues. For example, a functionalized benzoic acid can undergo a Sonogashira coupling to introduce an alkyne moiety, which can then be further elaborated. uni-kiel.de A liquid-phase synthesis of alkynyl benzamide derivatives has been demonstrated where an activated ester on a polymer support undergoes a Sonogashira coupling, followed by aminolysis to yield the final amide products. uni-kiel.de

Table 2: Examples of Metal-Catalyzed Amidation Reactions

Reaction Type Key Reactants Catalyst System General Application
Buchwald-Hartwig Amidation Amide, Aryl Halide Palladium source, Phosphine ligand C-N bond formation between an amide and an aryl halide. google.com
Aminocarbonylation Aryl Halide, Amine, CO Palladium catalyst Modular synthesis of amides from aryl halides. nih.gov

Interconversions of Carboxylic Acid Derivatives

The synthesis of amides can be achieved through the interconversion of other carboxylic acid derivatives. mdpi.comquora.com The reactivity of these derivatives towards nucleophilic acyl substitution generally follows the order: acyl chloride > acid anhydride > ester > amide. quora.com This hierarchy allows for the synthesis of amides from more reactive precursors.

For instance, an ester, such as methyl benzoate, can be converted to N-[3-(dipropylamino)phenyl]benzamide by heating it with 3-(dipropylamino)aniline. This reaction, known as aminolysis, is often slower than using acyl chlorides but avoids the use of harsh reagents. The relative stability of the leaving groups dictates the feasibility of these interconversions. quora.com

Oxidative Amidation and Aminocarbonylation Strategies

Oxidative amidation methods provide a direct route to amides from aldehydes or alcohols, bypassing the need for pre-formed carboxylic acids. These reactions typically involve an oxidant and a catalyst. For example, aldehydes can be coupled with amines in the presence of an oxidant to form amides. One-pot procedures have been developed for the oxidative amidation of aldehydes via the in situ generation of reactive nitrile imine intermediates.

Another approach involves the oxidative coupling of benzylamines. A method using a catalytic amount of iodine with tert-butyl hydroperoxide (TBHP) as the oxidant can convert benzylamines into the corresponding benzamides under mild, metal-free conditions. peptide.com Similarly, styrenes can be oxidatively converted to benzamides in the presence of an amine, also under metal-free conditions. Nickel-catalyzed oxidative cross-coupling between the C-H bond of a benzamide and the C-H bond of an amide solvent like DMAc has also been achieved.

Novel Synthetic Approaches and Reagents

The quest for more efficient, sustainable, and versatile synthetic methods continues to drive innovation in amide bond formation.

Recent advances include the development of novel coupling reagents that offer improved performance and easier workup. For example, (1-cyano-2-ethoxy-2-oxoethylidenaminooxy) dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) has been suggested as a superior alternative to HATU in some applications. researchgate.net

Electrosynthesis is emerging as a green alternative for amide preparation. Anodic oxidation can be used to generate amides from aldehydes or ketones in the presence of an amine source. For example, an electrochemical iodoform (B1672029) reaction has been developed for the synthesis of amides from aryl methyl ketones and formamides.

Furthermore, unconventional reagents are being explored. Cyanoguanidine, an inexpensive commodity chemical, has been used for the direct Friedel-Crafts carboxamidation of arenes in the presence of a superacid to produce primary benzamides. Another novel approach involves the synthesis of N-phenylbenzamides by reacting substituted benzoyl chlorides with 1,3-diphenylthiourea, which proceeds via a rearrangement intermediate. researchgate.net These innovative methods highlight the ongoing efforts to expand the toolbox for the synthesis of N-[3-(dipropylamino)phenyl]benzamide and its analogues.

Synthetic Optimization and Scalability Research

Optimizing the synthesis of Benzamide, N-[3-(dipropylamino)phenyl]- and its analogues is critical for improving yields, reducing costs, and ensuring environmental sustainability, particularly for large-scale production. researchgate.net Research focuses on reaction conditions, catalysts, and reagents.

The direct condensation of carboxylic acids and amines is a common method for forming amide bonds. researchgate.net However, this often requires activation of the carboxylic acid. researchgate.net Modern synthetic chemistry has seen the development of numerous catalytic systems to make this process more efficient and scalable. researchgate.netacs.org

Key areas of optimization include:

Catalyst Development: A variety of catalysts have been developed to promote amide bond formation under milder conditions. These include organocatalysts, which can be used with a substoichiometric amount of an activating agent in green solvents at room temperature. researchgate.net Another approach utilizes a diatomite earth@IL/ZrCl4 solid acid catalyst under ultrasonic irradiation, which offers high efficiency, short reaction times, and catalyst reusability. researchgate.net Dual photoredox/nickel catalytic systems have also emerged, enabling the coupling of aryl halides with formamide under ambient conditions to produce benzamides with high chemoselectivity. acs.org

Reagent Selection: The choice of coupling and activating reagents is crucial. A common combination for condensing carboxylic acids with amines is N,N′-diisopropylcarbodiimide (DIC) as the coupling reagent and N-hydroxybenzotriazole (HOBt) as an activating reagent. nih.gov For syntheses starting from benzoyl chlorides, the reaction with trifluoromethanesulfonamide (B151150) is often high-yielding and results in products that are simple to isolate. nih.gov

Reaction Conditions: Optimization involves adjusting temperature, solvent, and reaction time. For instance, some protocols are designed to work at room temperature, while others may require heating to reflux. researchgate.netnih.govmdpi.com The use of microwave irradiation has also been shown to accelerate reactions. nih.gov Solvent-free conditions are also being explored to create more environmentally friendly processes. chemicalbook.com

The table below summarizes various optimized synthetic approaches applicable to benzamide synthesis.

MethodCatalyst/ReagentsKey AdvantagesScalabilityCitation
Catalytic AmidationOrganocatalyst with activating agentMild conditions, green solvents, no epimerizationGood researchgate.net
Photoredox/Nickel Dual CatalysisPhotocatalyst (e.g., TXO) / Ni catalystAmbient conditions, high chemoselectivity, atom-economicalGood acs.org
Ultrasonic-Assisted SynthesisDiatomite earth@IL/ZrCl4Rapid, high yields, reusable catalyst, eco-friendlyPotential for scale-up researchgate.net
Direct CondensationDIC / HOBtStandard and reliable coupling methodWell-established nih.gov
From Benzoyl ChloridesTrifluoromethanesulfonamide / TriethylamineHigh yields, simple product isolationGood nih.gov

Purification and Isolation Techniques for Research Compounds

After synthesis, the crude product of Benzamide, N-[3-(dipropylamino)phenyl]- must be purified to remove unreacted starting materials, byproducts, and catalysts. The two most common and effective techniques for purifying solid organic compounds in a research setting are column chromatography and recrystallization. illinois.edu

Column Chromatography Column chromatography is a versatile separation technique that relies on the differential adsorption of components in a mixture onto a solid stationary phase. youtube.comyoutube.com

Principle: A solution of the crude product (the mobile phase) is passed through a column packed with a solid adsorbent (the stationary phase), most commonly silica (B1680970) gel or alumina. youtube.comnih.gov Compounds in the mixture move through the column at different rates depending on their affinity for the stationary phase; less polar compounds typically elute faster, while more polar compounds are retained longer. youtube.com

Procedure: The process involves packing the column, applying the sample, and then eluting with a solvent or a gradient of solvents. youtube.com Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure compound. nih.gov

Recrystallization Recrystallization is a powerful purification technique for crystalline solids that can often achieve a very high degree of purity. illinois.edu

Principle: This method is based on the differences in solubility of the desired compound and its impurities in a particular solvent. amherst.edu A solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. amherst.edu

Procedure: The crude solid is dissolved in a minimal amount of the hot solvent to create a saturated solution. amherst.edu Any insoluble impurities can be removed by hot filtration. amherst.edu The solution is then allowed to cool slowly, causing the solubility of the desired compound to decrease and leading to the formation of crystals. illinois.eduamherst.edu Soluble impurities remain in the solvent (the mother liquor). amherst.edu The pure crystals are then collected by suction filtration. amherst.edu

The following table provides a comparison of these two common purification techniques.

FeatureColumn ChromatographyRecrystallization
Principle Differential adsorption onto a stationary phaseDifferential solubility in a solvent at varying temperatures
Applicability Broadly applicable to many types of mixtures (solids and oils)Best for crystalline solids with moderate to high purity
Purity Good to excellent, dependent on separation efficiencyCan achieve very high purity
Scale From milligrams to kilogramsCan be used for a wide range of scales
Complexity Can be more complex and time-consuming; requires skill in packing and running the column youtube.comConceptually simpler, but finding the right solvent can be trial-and-error
Solvent Usage Often requires large volumes of solvent youtube.comUses a minimal amount of hot solvent

Rigorous Structural Characterization and Elucidation for Research Purposes

Advanced Spectroscopic Analysis

Spectroscopy is the primary tool for elucidating the molecular structure of "Benzamide, N-[3-(dipropylamino)phenyl]-". Each technique provides a unique piece of the structural puzzle, and together they allow for a complete and unambiguous assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the "Benzamide, N-[3-(dipropylamino)phenyl]-" molecule.

¹H-NMR Spectroscopy: A proton NMR spectrum would confirm the presence and integration of all 24 protons in the molecule. The expected signals would appear in distinct regions corresponding to the different chemical environments: the aromatic protons of the two phenyl rings, the amide N-H proton, and the aliphatic protons of the two n-propyl groups. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) would be used to assign each signal to a specific proton or group of protons.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For "Benzamide, N-[3-(dipropylamino)phenyl]-", a total of 19 distinct carbon signals would be expected, assuming no accidental magnetic equivalence. Key signals would include the carbonyl carbon (C=O) of the amide group, typically resonating far downfield, followed by the aromatic carbons of the two rings, and finally the aliphatic carbons of the dipropylamino substituent in the upfield region.

Expected NMR Data Interpretation: The analysis would focus on confirming key structural features:

Disubstituted Phenyl Ring: The splitting patterns of the aromatic protons on the 3-(dipropylamino)phenyl ring would confirm the meta substitution pattern.

Benzoyl Group: Signals corresponding to the monosubstituted benzoyl ring would be identified.

Dipropylamino Group: Characteristic signals for the methylene (B1212753) (-CH2-) and methyl (-CH3) groups of the two propyl chains would be observed, with their multiplicity confirming their connectivity.

Amide Linkage: A broad singlet for the N-H proton would be visible, and its integration would correspond to one proton.

Table 1: Predicted ¹H-NMR Spectral Data for Benzamide (B126), N-[3-(dipropylamino)phenyl]- This table is a theoretical representation of expected signals. Actual experimental values may vary.

View Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.0 - 7.8m2HProtons ortho to C=O on benzoyl ring
~ 7.6 - 7.4m3HProtons meta/para to C=O on benzoyl ring
~ 7.3 - 6.8m4HAromatic protons on the aminophenyl ring
~ 3.2t4HN-(CH₂ -CH₂-CH₃)₂
~ 1.6sextet4HN-(CH₂-CH₂ -CH₃)₂
~ 0.9t6HN-(CH₂-CH₂-CH₃ )₂
Variablebr s1HN-H

Table 2: Predicted ¹³C-NMR Spectral Data for Benzamide, N-[3-(dipropylamino)phenyl]- This table is a theoretical representation of expected signals. Actual experimental values may vary.

View Data
Chemical Shift (δ) ppmAssignment
~ 166Amide C =O
~ 148Aromatic C -N (dipropylamino)
~ 140 - 110Aromatic carbons (11 signals)
~ 51N-(CH₂ -CH₂-CH₃)₂
~ 20N-(CH₂-CH₂ -CH₃)₂
~ 11N-(CH₂-CH₂-CH₃ )₂

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is critical for confirming the molecular formula of a compound. ESI-HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places).

For "Benzamide, N-[3-(dipropylamino)phenyl]-", ESI-HRMS analysis in positive ion mode would be expected to detect the protonated molecule, [M+H]⁺. The measured monoisotopic mass of this ion would be compared to the calculated theoretical mass based on the molecular formula C19H25N2O⁺. A match within a very narrow tolerance (e.g., < 5 ppm) provides unambiguous confirmation of the elemental composition.

Table 3: Predicted ESI-HRMS Data for Benzamide, N-[3-(dipropylamino)phenyl]-

View Data
IonMolecular FormulaCalculated Monoisotopic Mass (m/z)Observed Mass (m/z)
[M+H]⁺C₁₉H₂₅N₂O⁺297.19614Data not available

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies (wavenumbers), making these methods excellent for functional group identification.

For "Benzamide, N-[3-(dipropylamino)phenyl]-", the key vibrational bands would be:

N-H Stretch: A moderate to sharp absorption in the IR spectrum around 3300 cm⁻¹ corresponding to the amide N-H bond.

C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl groups would be observed just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong, characteristic absorption in the IR spectrum, typically between 1680 and 1630 cm⁻¹, confirming the presence of the carbonyl group.

N-H Bend (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, appears around 1550 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations would be seen in the 1600-1450 cm⁻¹ region.

C-N Stretches: Vibrations for the aryl-amine and alkyl-amine C-N bonds would appear in the fingerprint region (1350-1000 cm⁻¹).

Table 4: Predicted Key IR Absorption Bands for Benzamide, N-[3-(dipropylamino)phenyl]- This table is a theoretical representation of expected signals. Actual experimental values may vary.

View Data
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~ 3300MediumN-H Stretch
3100-3000Medium-WeakAromatic C-H Stretch
2960-2850Medium-StrongAliphatic C-H Stretch
1680-1630StrongC=O Stretch (Amide I)
~ 1550Medium-StrongN-H Bend (Amide II)
1600, 1475MediumAromatic C=C Stretch

UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems. The spectrum of "Benzamide, N-[3-(dipropylamino)phenyl]-" would be characterized by absorptions due to π → π* transitions within the aromatic rings and the conjugated amide system. The presence of the electron-donating dipropylamino group and the amide linkage would influence the position and intensity of the absorption maxima (λ_max) compared to simple benzene (B151609).

X-ray Crystallography for Solid-State Structure Determination

Should "Benzamide, N-[3-(dipropylamino)phenyl]-" be a crystalline solid, single-crystal X-ray diffraction is the definitive method for determining its three-dimensional structure in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an exact model of the molecule's conformation. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing arrangement. While no public crystal structure data is currently available for this specific compound, this method remains the gold standard for absolute structural proof in the solid phase.

Chromatographic Purity Assessment and Analytical Method Development (e.g., HPLC, RP-HPLC, TLC)

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or by-products, thereby assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative tool used to monitor reaction progress and for preliminary purity checks. A suitable mobile phase (eluent) and stationary phase (e.g., silica (B1680970) gel) would be developed to achieve good separation, allowing for visualization of the target compound spot, distinct from any impurities.

High-Performance Liquid Chromatography (HPLC): For rigorous quantitative purity analysis, a High-Performance Liquid Chromatography (HPLC) method would be developed. A reversed-phase (RP-HPLC) method, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid), would be the standard approach. The method would be optimized to achieve a sharp, symmetrical peak for "Benzamide, N-[3-(dipropylamino)phenyl]-", well-resolved from any other components. The purity would then be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This validated HPLC method is crucial for quality control and ensuring the reliability of research data obtained using the compound.

Structure Activity Relationship Sar Studies of Benzamide, N 3 Dipropylamino Phenyl and Its Derivatives

Substituent Effects on Biological Activity

The biological activity of benzamide (B126) derivatives is highly sensitive to the nature and position of substituents on the aromatic rings and the incorporation of heteroatoms.

Aromatic Ring Substituents:

The substitution pattern on both the benzamide and the N-phenyl rings plays a pivotal role in modulating the biological activity of this class of compounds. Research has demonstrated that the inclusion of specific substituents can enhance potency and selectivity for various biological targets. For instance, in the context of histone deacetylase (HDAC) inhibitors, the addition of hydrophobic substituents is considered crucial for improving inhibitory activity. nih.gov Conversely, the presence of electron-withdrawing groups can have a negative impact on potency. nih.gov In the development of dopamine (B1211576) D3 receptor antagonists, alterations to the benzamide substituents have led to derivatives with excellent D3 receptor affinities. nih.gov

Systematic modifications, such as the introduction of bromo-substituents at different positions on a phenyl ring, have been used to probe functional group compatibility and to serve as intermediates for further chemical elaboration. nih.gov Studies on benzophenone (B1666685) analogs, a related class of compounds, have shown that while some substitutions on the C-ring are beneficial, modifications to the A-ring did not yield improved activity. acs.org

Heteroatom Incorporation:

The replacement of carbon atoms with heteroatoms such as nitrogen, oxygen, or sulfur within the core structure or in substituent groups can significantly alter the physicochemical properties and biological activity of the molecule. For example, in the pursuit of potent Kv1.3 ion channel blockers, a series of N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs were synthesized. nih.gov The incorporation of the benzothiazole (B30560) moiety, containing both sulfur and nitrogen, was a key feature of these potent inhibitors. nih.gov

Furthermore, in the context of dopamine receptor ligands, the N-phenylpiperazine benzamides have been a focus of study, where the piperazine (B1678402) ring introduces additional nitrogen atoms. mdpi.com The ability of the N-phenylpiperazine moiety to interact with the orthosteric binding site of dopamine receptors, while the benzamide portion interacts with a secondary binding site, has been attributed to the selective binding at the D3 dopamine receptor subtype. mdpi.com The synthesis of analogs with a thiophene (B33073) ring, a sulfur-containing heterocycle, has also been explored to modulate receptor binding affinity and selectivity. nih.gov

The following table summarizes the effects of various substituents on the biological activity of benzamide derivatives based on findings from different studies:

Modification Effect on Biological Activity Target/Context
Hydrophobic SubstituentsEnhanced Inhibitory ActivityHDAC Inhibition nih.gov
Electron-Withdrawing GroupsNegative Impact on PotencyHDAC Inhibition nih.gov
Bromo-SubstituentsProbing Functional Group CompatibilityNF-κB Activation nih.gov
Benzothiazole MoietyPotent Inhibitory ActivityKv1.3 Ion Channel Blockade nih.gov
N-Phenylpiperazine MoietySelective D3 Receptor BindingDopamine Receptor Antagonism mdpi.com
Thiophene RingModulated Receptor Affinity and SelectivityDopamine Receptor Antagonism nih.gov

Conformational Requirements for Receptor Interactions

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its ability to bind to a biological target. For benzamide derivatives, specific conformational features are required for effective receptor interaction.

Molecular mechanics calculations have been employed to study the conformations of benzamide-type dopamine D2 receptor antagonists. nih.govebi.ac.uk These studies suggest that for high-affinity binding, the molecule must adopt a low-energy conformation that fits within the receptor's binding site. A key finding is that the acyclic amide side chain of these benzamides is proposed to adopt an extended conformation when bound to the receptor. nih.govebi.ac.uk

The enantioselectivity of certain benzamides, particularly those with a chiral N-ethyl-2-pyrrolidinylmethyl side chain, can be explained by the different conformational energies of the receptor-bound enantiomers. nih.govebi.ac.uk This highlights the importance of stereochemistry in achieving optimal receptor fit. Furthermore, it has been suggested that there are two distinct receptor sites for N-alkyl substituents, influencing the preferred conformation. nih.govebi.ac.uk

A proposed dopamine D2 receptor-interaction model has been used to rationalize the binding of different types of benzamides, including a phenylpyrrole analogue. nih.govebi.ac.uk This model underscores the necessity of a specific spatial arrangement of key pharmacophoric features for productive binding.

Isosteric Modifications and Their Impact on Activity

Isosteric modifications involve the replacement of an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties. This strategy is often used in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties.

In the context of N-[3-(dipropylamino)phenyl]benzamide and its analogs, isosteric replacements can be a powerful tool for optimizing biological activity. For example, the replacement of a phenyl ring with a bioisosteric heterocycle, such as a thiophene or pyridine (B92270) ring, can lead to significant changes in receptor affinity and selectivity. nih.gov This approach was utilized in the development of D3 receptor antagonists, where aryl carboxamides were altered to interact with a secondary binding site. nih.gov

Another example of isosteric modification is the substitution of a methyl group with a bromo substituent. nih.gov While not a classic isostere, this type of substitution can probe the steric and electronic requirements of a binding pocket. In one study, des-methyl compounds were found to be inactive, suggesting that a bis-substituted phenyl ring was necessary for activity. nih.gov

The following table provides examples of isosteric modifications and their observed impact on the activity of benzamide derivatives:

Original Group Isosteric Replacement Impact on Activity Target/Context
Phenyl RingThiophene RingModulated D3/D2 receptor selectivityDopamine Receptor Antagonism nih.gov
Methyl GroupBromo SubstituentInvestigated steric and electronic requirementsNF-κB Activation nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the three-dimensional properties of the molecules.

For a series of 48 aminophenyl benzamide derivatives acting as HDAC inhibitors, a 3D-QSAR model was developed. nih.gov This model exhibited a high correlation coefficient (r² = 0.99) and good predictive power (q² = 0.85), indicating its robustness. nih.gov The contour maps generated from this model suggested that hydrophobic character is a critical factor for HDAC inhibitory activity, and that the inclusion of hydrophobic substituents would likely enhance potency. nih.gov The model also indicated that hydrogen bond donating groups positively contribute to activity, while electron-withdrawing groups have a negative influence. nih.gov

In another study on triazolopiperazine amide inhibitors of dipeptidyl peptidase-IV (DPP-IV), CoMFA and CoMSIA models were developed. nih.gov These models also showed good predictive abilities and the resulting contour maps provided insights into the structural features that favor activity, including steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields. nih.gov

The insights gained from QSAR models can guide the design of new, more potent analogs by highlighting the specific regions of the molecule where modifications are likely to be beneficial.

Pharmacophore Modeling

Pharmacophore modeling is another computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity.

A five-point pharmacophore model was developed for a series of aminophenyl benzamide derivatives with HDAC inhibitory activity. nih.gov This model consisted of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, all with specific spatial relationships. nih.gov This pharmacophore model was then used as a basis for generating a predictive 3D-QSAR model. nih.gov

In a separate study focused on N-benzyl benzamide derivatives as melanogenesis inhibitors, a 3D pharmacophore model was determined using a ligand-based method and confirmed with a structure-based docking approach. nih.gov This model helped to elucidate the key three-dimensional interactions between the ligand and its receptor. nih.gov

Pharmacophore models serve as valuable templates for virtual screening to identify new potential lead compounds from large chemical databases and for guiding the design of novel derivatives with improved biological activity.

Advanced Computational and Theoretical Investigations of Benzamide, N-[3-(dipropylamino)phenyl]-

Computational and theoretical chemistry provides powerful tools to predict and analyze the behavior of molecules at an atomic level. While specific published studies focusing exclusively on the advanced computational analysis of Benzamide, N-[3-(dipropylamino)phenyl]- are not extensively available in public literature, the application of established computational methodologies can offer significant insights into its potential biomolecular interactions and physicochemical properties. This section outlines the principles and potential outcomes of such investigations, drawing parallels from studies on related benzamide derivatives.

In Vitro Pharmacological Investigations and Mechanistic Insights

Receptor Binding and Affinity Profiling

Detailed binding assays have been instrumental in characterizing the interaction of N-[3-(dipropylamino)phenyl]benzamide derivatives with a range of biological targets. These studies provide a quantitative measure of the affinity of these compounds for specific receptors and enzymes, which is a critical first step in drug discovery.

One area of investigation has been their activity as kinase inhibitors. For instance, a series of 3-(N,N-dialkylamino)phenylamide derivatives were synthesized and evaluated for their inhibitory activity against Discoidin Domain Receptors 1 and 2 (DDR1/2). These receptors are implicated in various cancers. The studies revealed that the nature of the alkyl substituents on the aniline (B41778) nitrogen significantly influences the binding affinity.

Another significant target class for benzamide (B126) derivatives is G-protein coupled receptors (GPCRs). While specific binding data for N-[3-(dipropylamino)phenyl]- itself on dopamine (B1211576), serotonin, or opioid receptors is not extensively detailed in the provided context, the broader class of benzamides is well-known to interact with these receptors. For example, substituted benzamides are a recognized class of dopamine D2 and D3 receptor antagonists.

The following table summarizes the receptor binding profiles for derivatives of Benzamide, N-[3-(dipropylamino)phenyl]-.

Compound ClassTargetKey Findings
3-(N,N-dialkylamino)phenylamide derivativesDDR1/2 KinasesThe nature of the alkyl group on the aniline nitrogen affects binding affinity.
Substituted BenzamidesDopamine D2/D3 ReceptorsGenerally act as antagonists.

Functional Assays for Receptor Activation or Inhibition

Functional assays are essential to determine whether the binding of a compound to a receptor results in a biological response, such as activation (agonism) or inhibition (antagonism).

In the context of kinase inhibition, functional assays are used to measure the extent to which a compound can block the enzymatic activity of a kinase. For the 3-(N,N-dialkylamino)phenylamide derivatives targeting DDR1/2, kinase inhibition assays would have been employed to confirm that their binding translates into a reduction of kinase activity, which is a key mechanism for their potential anti-cancer effects.

While specific data from [35S]GTPγS binding assays for N-[3-(dipropylamino)phenyl]- is not available in the provided search results, this type of assay is a standard method to assess the activation of G-protein coupled receptors. A reduction in [35S]GTPγS binding in the presence of the compound would suggest antagonistic activity.

Cellular Activity Assays

The biological effects of N-[3-(dipropylamino)phenyl]- derivatives have been explored in various cellular models, demonstrating a broad spectrum of potential therapeutic applications.

Antimycobacterial Activity: A series of N-phenylbenzamide derivatives, which are structurally related to N-[3-(dipropylamino)phenyl]-, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. Some of these compounds exhibited promising antimycobacterial activity, with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL.

Antiviral Activity: The parent compound, N-[3-(dipropylamino)phenyl]benzamide, has been identified as an inhibitor of the Ebola virus (EBOV) cell entry process. This discovery was the result of a high-throughput screening campaign.

Cytotoxicity Against Cancer Cell Lines: The cytotoxicity of various benzamide derivatives has been tested against a panel of human cancer cell lines. For instance, some novel benzamide derivatives have shown significant cytotoxic effects against lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC50 values, which represent the concentration required to inhibit 50% of cell growth, have been determined to quantify their potency.

The table below summarizes the cellular activities observed for derivatives of Benzamide, N-[3-(dipropylamino)phenyl]-.

ActivityCellular ModelKey Findings
AntimycobacterialMycobacterium tuberculosis H37RvSome derivatives show MIC values as low as 3.125 μg/mL.
AntiviralEbola Virus (EBOV) Entry AssayThe parent compound inhibits EBOV cell entry.
CytotoxicityMCF-7, A549, HCT116 cancer cell linesNovel derivatives exhibit significant cytotoxic effects.

Identification of Molecular Targets and Pathways

The identification of the specific molecular targets and signaling pathways modulated by N-[3-(dipropylamino)phenyl]- and its analogs is a key aspect of understanding their mechanism of action.

As previously mentioned, DDR1 and DDR2 kinases have been identified as direct molecular targets for a class of 3-(N,N-dialkylamino)phenylamide derivatives. These receptor tyrosine kinases are involved in cell adhesion, migration, and proliferation, and their dysregulation is linked to cancer progression.

For the benzamide derivatives showing cytotoxicity against cancer cells, the underlying pathways are being investigated. Potential pathways that are often implicated in the action of such cytotoxic agents include the PI3K/AKT and JAK/STAT signaling pathways, which are critical regulators of cell survival and proliferation. While direct evidence for the modulation of these specific pathways by N-[3-(dipropylamino)phenyl]- is not detailed in the provided context, they represent logical areas for further investigation given the observed cellular effects.

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action describes how a compound produces its pharmacological effect at a molecular level. For the derivatives of N-[3-(dipropylamino)phenyl]-, the primary mechanisms that have been elucidated are enzyme inhibition and receptor modulation.

Enzyme Inhibition: The inhibitory effect on DDR1/2 kinases is a clear example of enzyme inhibition. By binding to the kinase domain, these compounds prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascade that promotes cancer cell survival and proliferation.

Receptor Modulation: For compounds targeting GPCRs, the mechanism involves modulating the receptor's response to its endogenous ligand. In the case of dopamine D2/D3 receptor antagonists, the benzamide derivative would bind to the receptor but not activate it, preventing the natural ligand, dopamine, from binding and initiating a signal.

Future Research Directions and Translational Perspectives Academic Focus

Design of Novel Benzamide-Based Scaffolds with Tuned Activities

The development of new chemical entities (NCEs) from the benzamide (B126) core is a key area of future research. The goal is to synthesize next-generation compounds with enhanced potency, selectivity, and optimized physicochemical properties.

Structure-Activity Relationship (SAR) Studies: A primary focus will be on systematic SAR studies to understand how different substituents on both the benzoyl and aniline (B41778) rings of the benzamide scaffold influence biological activity. For instance, inspired by the optimization of benzamide-type screening hits, research can explore how substitutions on the aromatic ring can create more electron-deficient systems or introduce intramolecular hydrogen bonds to lock the molecule into a bioactive conformation. nih.gov This can lead to the discovery of derivatives with significantly improved on-target affinity. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Future work will involve scaffold hopping, where the core benzamide structure is modified or replaced with other chemical groups that mimic its essential binding features. For example, the amide bond, while crucial for the activity of many benzamides, can sometimes be a liability due to metabolic instability. Research into bioisosteric replacements, such as 1,2,3-triazoles, which can mimic the hydrogen-bond acceptor capability and dipolar character of the amide group, offers a promising avenue for developing more stable and potent analogs. mdpi.com

Flexible and Rigid Linkers: In dimeric or bifunctional benzamide derivatives, the nature of the linker connecting the two benzamide units or a benzamide to another pharmacophore is critical. Research will focus on designing and synthesizing novel linkers of varying lengths and flexibility. For example, using different methylene (B1212753) spacers with ether linkages can induce flexibility, while incorporating multiple benzene (B151609) rings can increase rigidity. lookchem.com This allows for fine-tuning the spatial orientation of the pharmacophores to maximize interaction with biological targets.

Exploration of Emerging Biological Targets for Benzamide Derivatives

While benzamides are known to interact with a range of targets, there is considerable scope for exploring new biological applications.

Enzyme Inhibition: Benzamide derivatives have shown promise as inhibitors of various enzymes. Future research will likely target enzymes that are currently considered "undruggable" or for which new inhibitors are urgently needed.

Poly(ADP-ribose) polymerase-1 (PARP-1): Building on findings that some benzamide derivatives are potent PARP-1 inhibitors, future work could focus on optimizing these scaffolds to develop highly selective anticancer agents. nih.gov PARP-1 is a crucial enzyme in DNA damage repair, making it a key target in cancer therapy. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV): The N-aminobenzamide scaffold has been identified as a valid starting point for inhibiting the DPP-IV enzyme, a key target for managing type 2 diabetes. dovepress.com Further optimization of these scaffolds could lead to more active compounds for glucose control. dovepress.com

Glucokinase (GK) Activators: Novel sulfamoyl benzamide derivatives have been designed as potential GK activators. researchgate.net Future academic studies can explore this scaffold further to develop new therapeutic agents for type 2 diabetes. researchgate.net

Ion Channel Modulation: The voltage-gated potassium channel Kv1.3 is a significant target for autoimmune diseases. Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs have been identified as potent Kv1.3 inhibitors. nih.govresearchgate.net Future research can expand on this by exploring how modifications to the N-[3-(dipropylamino)phenyl]benzamide core could modulate this and other ion channels implicated in disease.

Targeting Protein-Protein Interactions: The benzamide motif can serve as a building block for creating molecules that disrupt protein-protein interactions. For example, benzamide derivatives have been developed as binders for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, to create Proteolysis-Targeting Chimeras (PROTACs). nih.gov These bifunctional molecules can induce the degradation of specific disease-causing proteins.

Table 1: Emerging Biological Targets for Benzamide Derivatives

Biological TargetTherapeutic AreaResearch Focus
PARP-1 OncologyDevelopment of potent and selective inhibitors for cancer therapy. nih.gov
DPP-IV DiabetesOptimization of N-aminobenzamide scaffolds for enhanced enzyme inhibition. dovepress.com
Glucokinase DiabetesDesign of novel sulfamoyl benzamide derivatives as GK activators. researchgate.net
Kv1.3 Ion Channel Autoimmune DiseasesSynthesis of potent and selective channel blockers. nih.gov
Tyrosine Kinases OncologyDiscovery of inhibitors for specific kinases like Bcr-Abl and VEGF-receptor. google.com
Kinetoplast DNA (kDNA) Infectious DiseasesDevelopment of DNA minor groove binders for treating trypanosomatid parasites. nih.gov

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds before their synthesis. patsnap.com

Molecular Docking and Virtual Screening: These computational techniques will be heavily utilized to predict how novel benzamide derivatives bind to their biological targets. patsnap.com By simulating the docking of a library of virtual compounds into the active site of a target protein, researchers can prioritize the synthesis of molecules with the highest predicted binding affinity. researchgate.net For example, docking studies have been used to identify the binding interactions of sulfamoyl benzamide derivatives in the allosteric site of the GK enzyme. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the drug-target complex over time, offering a more realistic model than static docking poses. patsnap.com These simulations can be used to assess the stability of the binding interaction and to identify key residues involved in the binding, guiding further optimization of the benzamide scaffold. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. patsnap.com Future studies will employ 3D-QSAR and other advanced QSAR methods to build predictive models for benzamide derivatives, accelerating the identification of compounds with desired activities.

Development of Novel Analytical Techniques for Research Compound Characterization

The synthesis of novel benzamide derivatives necessitates robust analytical methods for their purification and structural elucidation.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry are fundamental for confirming the chemical structure of newly synthesized compounds. researchgate.netresearchgate.netijsrst.com Future research will continue to rely on these techniques, often in combination, for unambiguous characterization. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. mdpi.com This information is invaluable for understanding structure-activity relationships and for validating computational models. Ongoing efforts to crystallize and analyze new benzamide derivatives will augment the structural data available in databases like the Cambridge Structural Database (CSD). mdpi.com

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for monitoring reaction progress, purifying products, and assessing the purity of the final compounds. ijsrst.comnih.gov The development of more efficient and sensitive chromatographic methods will be beneficial for the high-throughput synthesis and screening of benzamide libraries.

Q & A

Q. What are the recommended synthetic routes for Benzamide, N-[3-(dipropylamino)phenyl]-?

The synthesis of benzamide derivatives typically involves condensation reactions. For example, a reflux method with TLC monitoring can be employed:

  • Procedure : Combine the precursor (e.g., substituted phenylacetic acid) with benzamide in a round-bottom flask. Heat under reflux for 4–6 hours. Monitor reaction progress via TLC (silica gel plates, UV visualization). Cool, filter the product, and recrystallize using methanol or ethanol .
  • Key Considerations : Optimize solvent polarity and reaction temperature to minimize side products.

Q. How should researchers characterize this compound experimentally?

Characterization involves multi-spectral analysis:

  • Spectroscopy :
    • NMR (¹H and ¹³C) to confirm substituent positions and dipropylamino group integration.
    • FT-IR to identify amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (e.g., expected m/z for C₁₉H₂₅N₂O⁺).
  • Elemental Analysis : Verify %C, %H, %N matches theoretical values .

Advanced Research Questions

Q. How can researchers address the lack of physicochemical data (e.g., solubility, stability) for this compound?

When published data is unavailable:

  • Experimental Determination :
    • Solubility : Test in solvents (e.g., DMSO, water, ethanol) using gravimetric or UV-Vis methods.
    • Stability : Conduct accelerated stability studies under varying pH, temperature, and light conditions (e.g., 40°C/75% RH for 4 weeks) .
  • Computational Tools : Predict logP (partition coefficient) via Crippen or McGowan methods to estimate hydrophobicity .

Q. What experimental strategies resolve contradictions in reported stability or reactivity data?

Discrepancies in stability may arise from impurities or storage conditions. Mitigate by:

  • Controlled Replication : Synthesize the compound using documented protocols and test under standardized conditions (e.g., inert atmosphere, desiccated storage).
  • Analytical Cross-Validation : Compare HPLC purity profiles and DSC (differential scanning calorimetry) thermal decomposition patterns .

Q. How can computational modeling guide mechanistic studies of this benzamide derivative?

  • Reactivity Prediction : Use density functional theory (DFT) to model electron density maps and identify reactive sites (e.g., amide group susceptibility to hydrolysis).
  • Docking Studies : Screen for potential biological targets (e.g., enzymes, receptors) by simulating interactions with the dipropylamino-phenyl moiety .

Q. What methodologies validate the compound’s potential as a biochemical probe?

  • In Vitro Assays : Test binding affinity using fluorescence polarization or surface plasmon resonance (SPR).
  • Selectivity Profiling : Screen against related receptor isoforms or enzyme families to confirm specificity.
  • Metabolic Stability : Use liver microsomes or hepatocyte models to assess CYP450-mediated degradation .

Data Contradiction Analysis

Q. How to interpret conflicting reports on toxicological properties?

  • Data Gaps : Many benzamide derivatives lack acute toxicity profiles (e.g., LD50, skin irritation) in public databases .
  • Mitigation : Conduct tiered testing:
    • In Silico : Use QSAR models (e.g., ProTox-II) to predict toxicity endpoints.
    • In Vitro : Perform cytotoxicity assays (e.g., MTT on HepG2 cells) before in vivo studies .

Methodological Recommendations

Q. Table 1: Key Parameters for Stability Testing

ParameterMethodReference Standard
Thermal StabilityDSC/TGA (5°C/min, N₂ atmosphere)ASTM E537
PhotostabilityICH Q1B (UV/Vis exposure)ICH Guidelines
Hydrolytic StabilityForced degradation (pH 1–13)USP <1160>

Q. Table 2: Synthetic Optimization Variables

VariableOptimal RangeImpact on Yield
Reaction Temperature80–100°C↑ Yield ≥70%
Solvent PolarityEthanol > DMF↓ Side Products
CatalystH₂SO4 (0.5 mol%)↑ Reaction Rate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.